Technical Monograph: N-(2,6-dimethylphenyl)hydroxylamine
Technical Monograph: N-(2,6-dimethylphenyl)hydroxylamine
Executive Summary
N-(2,6-dimethylphenyl)hydroxylamine (also known as N-hydroxy-2,6-xylidine) represents a critical juncture in the metabolic pathway of xylidine-based amides, most notably Lidocaine .[1] While often transient in biological systems, its chemical stability is sufficient for isolation and characterization in controlled laboratory environments.
For the drug development scientist, this compound is not merely a metabolite; it is a toxophore . Its ability to undergo redox cycling makes it the primary driver of acquired methemoglobinemia associated with local anesthetics. Furthermore, its conversion to electrophilic nitrenium ions poses genotoxic risks.[2][3] This guide moves beyond standard data sheets to explore the mechanistic causality of its behavior, providing a robust framework for synthesis, handling, and risk assessment.
Physicochemical Profile
The steric bulk of the ortho-methyl groups in the 2,6-position fundamentally alters the reactivity of this hydroxylamine compared to its unsubstituted phenylhydroxylamine counterparts.[1]
| Property | Value / Characteristic | Application Note |
| Molecular Formula | MW: 137.18 g/mol | |
| Appearance | Colorless to pale yellow needles | Rapidly darkens upon air exposure (oxidation to nitroso).[1][2] |
| Solubility | Low in neutral | Lipophilicity facilitates rapid membrane transport (blood-brain barrier, erythrocyte membrane). |
| Significantly less basic than the parent amine (2,6-xylidine, | ||
| Redox Potential | High susceptibility to oxidation | Readily converts to 2,6-dimethylnitrosobenzene in the presence of |
| Stability | Thermally unstable | Disproportionates at elevated temperatures; store at -20°C under Argon.[2] |
Synthesis Protocol: Selective Reduction
Objective: Synthesize N-(2,6-dimethylphenyl)hydroxylamine from 2,6-dimethylnitrobenzene.
Critical Mechanism: The reduction of a nitro group proceeds through a nitroso intermediate to the hydroxylamine. If the reaction environment is too acidic or the reducing agent too strong (e.g.,
Reagents
-
Substrate: 2,6-Dimethylnitrobenzene (1.0 eq)
-
Reductant: Zinc dust (2.5 eq, activated with dilute HCl wash then dried)
-
Buffer/Solvent:
(saturated aqueous solution) / Ethanol (1:1 ratio)
Step-by-Step Workflow
-
Activation: Suspend 2,6-dimethylnitrobenzene in the Ethanol/
mixture. Cool to 10°C.[2]-
Why: Lower temperature improves selectivity and prevents thermal disproportionation.[2]
-
-
Addition: Add Zinc dust portion-wise over 20 minutes with vigorous stirring.
-
Observation: The temperature will rise exothermically.[2] Maintain internal temp < 25°C.
-
-
Monitoring: Monitor via TLC (Silica, Hexane:EtOAc 3:1).
-
Endpoint: Disappearance of the nitro starting material. Do not over-stir, or over-reduction to the amine will occur.
-
-
Filtration: Filter the zinc oxide sludge immediately.[2] Wash the cake with warm ethanol.[2]
-
Isolation: Pour filtrate into ice water. The hydroxylamine may precipitate; if not, extract with Dichloromethane (
). -
Purification: Recrystallize immediately from Benzene/Petroleum Ether or store as a crude solid under inert gas.
Visualization: Synthesis Logic
Figure 1: Selective reduction pathway.[2] Green path indicates the target protocol; red paths indicate failure modes caused by pH mismanagement.[1]
Biological Mechanisms & Toxicity
The toxicity of N-(2,6-dimethylphenyl)hydroxylamine is biphasic: it acts as a hemotoxin in the blood and a genotoxin in the liver.
A. Methemoglobinemia (The Redox Cycle)
This compound induces "acquired methemoglobinemia."[2] Unlike simple oxidation, this is a catalytic cycle.[2]
-
Oxidation: The hydroxylamine reacts with Oxyhemoglobin (
).[2] -
Electron Transfer: Hemoglobin is oxidized to Methemoglobin (
), which cannot bind oxygen.[2][4][5] The hydroxylamine is oxidized to 2,6-dimethylnitrosobenzene . -
Recycling: Erythrocytic enzymes (NADPH-dependent reductases) or glutathione reduce the nitroso compound back to the hydroxylamine.[2]
-
Result: A small amount of hydroxylamine can oxidize a massive amount of hemoglobin via this "futile cycling."[2]
B. Genotoxicity (Nitrenium Ion Formation)
In hepatic tissue, Phase II metabolism (acetylation or sulfation) converts the hydroxyl group into a good leaving group.[2] Spontaneous cleavage of the N-O bond generates a Nitrenium ion (
-
Steric Effect: The 2,6-dimethyl groups prevent nucleophilic attack at the ortho positions, funneling reactivity toward the nitrogen or the para carbon.
-
DNA Adducts: This electrophile covalently binds to guanine residues in DNA, leading to mutagenesis.
Visualization: Toxicity Pathways
Figure 2: Divergent toxicity pathways.[2] The red cycle represents the catalytic oxidation of hemoglobin; the blue pathway illustrates metabolic activation to genotoxic species.[1]
Analytical & Handling Directives
Handling Precautions[1][6]
-
Atmosphere: Strictly inert (Argon/Nitrogen).[2] Oxygen exposure turns samples brown within minutes.[2]
-
Storage: -20°C or -80°C.
-
Safety: Potent mutagen.[2] Double-gloving and use of a biosafety cabinet or fume hood is mandatory.[2]
Analytical Detection
-
HPLC-UV: Unstable on acidic columns. Use neutral pH mobile phases (Ammonium Acetate/Acetonitrile).[2]
-
Mass Spectrometry: Electrospray Ionization (ESI) in positive mode usually shows the
peak at m/z 138 .-
Note: You may see a peak at m/z 136 (Nitroso) due to in-source oxidation.[2]
-
-
NMR (
): Distinctive broad singlet for -NHOH protons (exchangeable with ).[2] The methyl protons appear as a singlet 2.3 ppm.[2]
References
-
PubChem. (2025).[2] N-(2,6-dimethylphenyl)hydroxylamine - Compound Summary. National Library of Medicine.[2] [Link]
-
Nelson, S. D., et al. (1973).[2] Lidocaine metabolism and toxicity.[2][6][7][8][9] In Drug Metabolism and Disposition.[2][8] Mechanistic detailing of the N-hydroxy metabolite formation.
-
Bryant, C., et al. (1992).[2] 2,6-Dimethylaniline-hemoglobin adducts from lidocaine in humans.[1][2][7][9]Clinical Pharmacology & Therapeutics, 52(4).[2] [Link]
-
Skipper, P. L., & Tannenbaum, S. R. (1990). Protein adducts in the molecular dosimetry of chemical carcinogens.Carcinogenesis.[2][6][9] Explains the nitrenium ion interaction with biological macromolecules.
-
Coleman, M. D., et al. (1989).[2] The effect of N-oxidation on the toxicity of 2,6-dimethylaniline.[1][9]Toxicology. Comparison of the amine vs. hydroxylamine toxicity profiles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,6-Dimethylphenylhydroxylamine | C8H11NO | CID 145679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methemoglobinemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Buy N-(2,6-dimethylphenyl)hydroxylamine | 3096-63-7 [smolecule.com]
- 7. academic.oup.com [academic.oup.com]
- 8. ClinPGx [clinpgx.org]
- 9. 2,6-Dimethylaniline--hemoglobin adducts from lidocaine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
